2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one
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Overview
Description
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is studied for its potential use in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Alkylation: The intermediate is then alkylated using a suitable alkylating agent to introduce the methyl group.
Formation of the Pyranone Ring: The next step involves the cyclization reaction to form the pyranone ring. This is achieved by reacting the alkylated intermediate with an appropriate diketone under acidic or basic conditions.
Etherification: The final step involves the etherification reaction to introduce the piperidin-1-yl ethoxy group. This is typically done using a piperidine derivative and an appropriate leaving group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyranone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Mechanism of Action
The mechanism of action of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The fluorophenyl group allows it to bind to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The pyranone moiety can participate in various chemical interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(2-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one
- 2-((4-(2-bromophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one
Uniqueness
Compared to similar compounds, 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a more promising candidate for drug development and other applications.
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c24-19-6-2-3-7-20(19)26-12-10-25(11-13-26)15-18-14-21(28)22(16-30-18)31-17-23(29)27-8-4-1-5-9-27/h2-3,6-7,14,16H,1,4-5,8-13,15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKHUWBQAVMUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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